molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8

8-Methylimidazo[1,2-A]pyridin-2-amine

Número de catálogo: B596338
Número CAS: 1260839-78-8
Peso molecular: 147.181
Clave InChI: OTUUDLOVJZFIEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Methylimidazo[1,2-A]pyridin-2-amine is a chemical building block based on the privileged imidazo[1,2-a]pyridine (IP) scaffold, a fused bicyclic heterocycle renowned for its versatile applications in medicinal chemistry and drug discovery . This high-purity reagent is provided For Research Use Only and is intended for use in laboratory research to develop novel therapeutic agents. The imidazo[1,2-a]pyridine core is a key structural motif in several clinically approved drugs and is the foundation of numerous investigational compounds . Researchers are particularly interested in IP-based compounds for their potential to modulate critical biological pathways. For instance, novel IP derivatives have demonstrated potent anti-inflammatory and anti-cancer activities by suppressing key signaling pathways such as NF-κB and STAT3, which regulate the expression of inflammatory cytokines and survival genes in cancer cells . Furthermore, this scaffold has shown significant promise in infectious disease research, with certain analogues exhibiting potent activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis , often by targeting the QcrB subunit of the cytochrome bcc complex involved in bacterial energy generation . As a specific derivative, this compound serves as a versatile synthetic intermediate. Its functional groups allow for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new compounds with optimized potency, selectivity, and drug-like properties. This compound is suited for various research applications, including synthetic chemistry, lead optimization, and biological screening in the pursuit of new treatments for cancer, inflammatory diseases, and bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUUDLOVJZFIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 8-Methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of the novel heterocyclic compound, 8-methylimidazo[1,2-a]pyridin-2-amine. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1] As such, the unambiguous characterization of its derivatives is of paramount importance in drug discovery and development. This guide moves beyond a simple recitation of procedures, offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section is designed to be a self-validating system, where the interpretation of data from one technique corroborates and refines the structural hypotheses derived from another.

Introduction: The Imidazo[1,2-a]pyridine Core and the Analytical Challenge

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry.[2] The structural elucidation of a new derivative, such as this compound, requires a multi-faceted analytical approach to confirm its elemental composition, connectivity, and stereochemistry. The presence of multiple nitrogen atoms and a fused ring system presents a unique set of spectroscopic characteristics that, when properly interpreted, allow for its definitive identification.

This guide will follow a logical workflow, beginning with the determination of the molecular weight and formula, followed by the identification of functional groups and the carbon-hydrogen framework, and culminating in the unambiguous assignment of all atoms in the three-dimensional space.

The Elucidation Workflow: A Synergistic Approach

The structure elucidation of a novel compound is a process of hypothesis generation and refinement. Each analytical technique provides a piece of the puzzle, and the true power of this process lies in the integration of all data points. The following workflow represents a logical and efficient path to the complete structural characterization of this compound.

Elucidation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_structure Detailed Structural Analysis cluster_confirmation Definitive Confirmation synthesis Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) Establish Connectivity ir->nmr xray Single-Crystal X-ray Crystallography Absolute 3D Structure nmr->xray

A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing an unknown compound is to determine its molecular weight and, from that, its likely molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode, as the amine and imidazole nitrogen atoms are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight of the compound.

Predicted Data and Interpretation

For this compound (C₈H₉N₃), the expected monoisotopic mass is 147.0796. HRMS will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺148.0874~148.0874Confirms the molecular weight and allows for the confident assignment of the molecular formula C₈H₉N₃.

The fragmentation pattern in tandem MS (MS/MS) can provide further structural clues. While a detailed prediction is complex, common fragmentation pathways for related imidazo[1,2-a]pyridines involve cleavages of the pyridine and imidazole rings.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Data and Interpretation

Based on the structure of this compound and published data for the parent imidazo[1,2-a]pyridine, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350-3150Medium, sharpN-H stretchingCharacteristic of the primary amine (-NH₂) group. The presence of two bands is possible due to symmetric and asymmetric stretching.
3100-3000Medium-WeakAromatic C-H stretchingCorresponds to the C-H bonds on the aromatic rings.
2950-2850WeakAliphatic C-H stretchingCorresponds to the C-H bonds of the methyl (-CH₃) group.
~1640StrongN-H bending (scissoring)Confirms the presence of the primary amine.
1600-1450Medium-StrongC=C and C=N stretchingAromatic ring stretching vibrations of the imidazo[1,2-a]pyridine core.
~1380MediumC-H bendingSymmetric deformation of the methyl group.
~1250MediumC-N stretchingAromatic amine C-N bond.

The presence of the N-H stretching and bending vibrations would provide strong evidence for the 2-amino substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

The chemical shifts are predicted based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[4][5]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-3~7.5s-1HSinglet in the imidazole ring.
H-5~7.9d~7.01HDoublet due to coupling with H-6.
H-6~6.7t~7.01HTriplet due to coupling with H-5 and H-7.
H-7~7.1d~7.01HDoublet due to coupling with H-6.
8-CH₃~2.4s-3HSinglet for the methyl group.
2-NH₂~5.5s (broad)-2HBroad singlet for the amine protons, exchangeable with D₂O.
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C-2~158Carbon bearing the amino group, significantly deshielded.
C-3~110Carbon in the imidazole ring.
C-5~123Aromatic CH in the pyridine ring.
C-6~112Aromatic CH in the pyridine ring.
C-7~125Aromatic CH in the pyridine ring.
C-8~128Carbon bearing the methyl group.
C-8a~145Bridgehead carbon.
8-CH₃~16Aliphatic methyl carbon.
2D NMR for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): Will show correlations between H-5, H-6, and H-7, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon (e.g., H-3 with C-3, H-5 with C-5, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire structure. Key expected correlations include:

    • The methyl protons (8-CH₃) to C-8 and C-7.

    • H-7 to C-8 and C-5.

    • H-5 to C-8a and C-7.

    • H-3 to C-2 and C-8a.

Predicted key long-range proton-carbon correlations in the HMBC spectrum.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS, IR, and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.

Expected Outcome

A successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, confirming the connectivity of the imidazo[1,2-a]pyridine core, the positions of the methyl and amino substituents, and providing precise bond lengths and angles. This data serves as the final, irrefutable confirmation of the structure.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula. IR spectroscopy identifies the key functional groups, particularly the primary amine. A full suite of 1D and 2D NMR experiments then pieces together the molecular framework, assigning the specific positions of the methyl and amino groups on the imidazo[1,2-a]pyridine scaffold. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of this assignment in three-dimensional space. By following this rigorous, self-validating workflow, researchers can have the utmost confidence in the structural integrity of this and other novel chemical entities, a critical foundation for any subsequent research and development.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. (2023). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Solve a small-molecule structure. (n.d.). CCP4 Wiki. Retrieved February 11, 2026, from [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2009). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2022). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. (n.d.). J&K Scientific. Retrieved February 11, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved February 11, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). Defense Technical Information Center. Retrieved February 11, 2026, from [Link]

  • Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). ResearchGate. Retrieved February 11, 2026, from [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved February 11, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. (2021). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • 4-Fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved February 11, 2026, from [Link]

  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (2016). Synfacts. Retrieved February 11, 2026, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2013). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. (2012). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved February 11, 2026, from [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. Retrieved February 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Known Biological Targets of the 8-Methylimidazo[1,2-A]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This guide provides an in-depth technical overview of the known biological targets associated with derivatives of the 8-Methylimidazo[1,2-A]pyridin-2-amine core. While specific data on the parent compound remains limited, extensive research into its analogues has revealed a diverse range of biological activities. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these targets, the underlying mechanisms of action, and the experimental methodologies required for their validation. We will delve into key areas including kinase inhibition, modulation of GABA-A receptors, and antimicrobial activities, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide array of biological activities.[3][4] This "privileged scaffold" is present in numerous clinically approved drugs, demonstrating its versatility and drug-like properties. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) active agents.[5] This guide will focus on the biological targets of compounds structurally related to this compound, providing a roadmap for researchers exploring this chemical space.

Kinase Inhibition: A Prominent Anticancer Strategy

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of oncology drug development. Several derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is frequently observed in various cancers, making PI3K an attractive therapeutic target.[7] A number of imidazo[1,2-a]pyridine derivatives have been developed as pan-PI3K or isoform-selective inhibitors.[6][7]

Quantitative Data: Representative PI3Kα Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50)Reference
Compound 13k PI3Kα1.94HCC8270.09 µM[6]
Compound 14 PI3Kα-A2780Potent[7]
Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PI3Kα.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., PIP2) using a coupled luciferase/luciferin system. A decrease in luminescence indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • Reconstitute recombinant human PI3Kα enzyme in kinase buffer.

    • Prepare a solution of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO and perform serial dilutions.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the PI3Kα enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and PIP2 substrate mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar technology, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: Simplified PI3K/Akt signaling pathway.

Modulation of GABA-A Receptors: CNS Applications

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[4] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Modulators of the GABA-A receptor are used to treat a variety of conditions, including anxiety, insomnia, and epilepsy.[4]

The imidazo[1,2-a]pyridine scaffold is famously present in non-benzodiazepine hypnotics like zolpidem, which act as positive allosteric modulators of the GABA-A receptor, primarily at subtypes containing the α1 subunit.

Experimental Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

This protocol describes the use of automated patch-clamp electrophysiology to assess the modulatory effects of compounds on GABA-A receptors expressed in a stable cell line.[8]

Principle: The whole-cell patch-clamp technique measures the flow of ions through the GABA-A receptor channel in response to the application of GABA and the test compound. An enhancement of the GABA-evoked current indicates positive allosteric modulation.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells expressing human α5β3γ2 subunits).[8]

    • Culture the cells according to standard protocols.

  • Electrophysiology Setup:

    • Utilize an automated patch-clamp system such as the QPatch or Qube 384.[9]

    • Prepare the intracellular solution (containing high chloride) and extracellular solution (HEPES-buffered saline).

  • Compound Application:

    • Prepare a stock solution of the test compound in DMSO and dilute it to the final desired concentrations in the extracellular solution.

    • Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).

  • Data Acquisition:

    • Obtain a stable whole-cell recording from a single cell.

    • Apply the GABA solution to establish a baseline response.

    • Co-apply the GABA solution with the test compound at various concentrations.

    • Record the resulting chloride currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the compound.

    • Determine the EC50 for potentiation by fitting the data to a dose-response curve.

Diagram: GABA-A Receptor Modulation Workflow

GABAA_Workflow Start Start: HEK293 cells expressing GABA-A receptor subtype Culture Cell Culture Start->Culture Patch Automated Patch-Clamp (e.g., QPatch) Culture->Patch Baseline Establish Baseline: Apply GABA (EC20) Patch->Baseline Test Co-apply GABA (EC20) + Test Compound Baseline->Test Record Record Whole-Cell Chloride Currents Test->Record Analyze Data Analysis: % Potentiation vs. [Compound] Record->Analyze End Determine EC50 for Modulation Analyze->End

Caption: Workflow for assessing GABA-A receptor modulation.

Antimicrobial and Antiparasitic Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against bacteria and parasites.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][10]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the microorganism. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture the desired bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Other Notable Biological Targets

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[11] Disruption of microtubule dynamics is a validated anticancer strategy. Some imidazo[1,2-a]pyridine hybrids have been shown to inhibit tubulin polymerization.[11]

Experimental Approach: The effect on tubulin polymerization can be assessed using an in vitro assay with purified tubulin.[12][13] The polymerization is typically initiated by GTP and warming to 37°C, and the increase in turbidity is monitored spectrophotometrically at 340 nm. The inhibitory effect of a compound is measured by the reduction in the rate and extent of polymerization.[12]

H+/K+ ATPase (Proton Pump) Inhibition

The H+/K+ ATPase, or proton pump, is responsible for gastric acid secretion.[14] Inhibitors of this enzyme are widely used to treat acid-related gastrointestinal disorders. Certain imidazo[1,2-a]pyridine derivatives have been patented as proton pump inhibitors.

Experimental Approach: The inhibitory activity can be determined using an assay that measures the ATPase activity in gastric mucosal preparations.[14] The amount of inorganic phosphate released from ATP is quantified, typically using a colorimetric method.[15][16][17]

Summary and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the extensive research on its derivatives clearly indicates a high potential for interaction with a diverse range of biological targets. The most prominent of these are kinases involved in cancer, GABA-A receptors in the CNS, and various targets in microbial pathogens.

Future research should focus on synthesizing and screening a focused library of this compound derivatives against these and other target classes. A systematic exploration of the structure-activity relationships (SAR) will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a solid foundation for such investigations. As our understanding of the biological activities of this scaffold deepens, it is likely to yield novel drug candidates for a variety of human diseases.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Oncology Research and Treatment. Available from: [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega. Available from: [Link]

  • Mishra, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available from: [Link]

  • Ferreira, L. A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Al-Qadi, K. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]

  • Minimum inhibitory concentration (MIC in μg/mL) of synthesized... (n.d.). ResearchGate. Available from: [Link]

  • Shukla, S., et al. (2015). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Pharmacognosy Magazine. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. Available from: [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2013). Journal of Experimental Therapeutics and Oncology. Available from: [Link]

  • Synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. (2025). ResearchGate. Available from: [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2023). Molecules. Available from: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Molecules. Available from: [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). Sophion Bioscience. Available from: [Link]

  • H+K+-ATPase Activity Assay Kit (E-BC-K122-S). (n.d.). Elabscience. Available from: [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). ResearchGate. Available from: [Link]

  • In vitro H+ -K + ATPase inhib... (2016). Asian Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. (2025). ResearchGate. Available from: [Link]

  • H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817). (n.d.). Bio-Techne. Available from: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. Available from: [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). Delta University Scientific Journal. Available from: [Link]

  • Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by... (n.d.). ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Methylimidazo[1,2-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The specific compound, 8-Methylimidazo[1,2-A]pyridin-2-amine, is a valuable synthetic intermediate and a potential pharmacophore in its own right. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and empowering researchers to apply these methodologies effectively.

The Structural Elucidation Workflow

The comprehensive characterization of a novel or synthesized molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Provides structural framework MS Mass Spectrometry (e.g., ESI-HRMS) Purification->MS Determines molecular weight IR Infrared Spectroscopy (ATR-FTIR) Purification->IR Identifies functional groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirms identity

Caption: A typical workflow for the synthesis and structural characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-37.0 - 7.5s-
H-57.2 - 7.8d7-9
H-66.5 - 7.0t7-9
H-77.0 - 7.5d7-9
-CH₃ (at C-8)2.2 - 2.6s-
-NH₂ (at C-2)4.5 - 6.0br s-

Causality behind Predictions: The chemical shifts are predicted based on the known electronic effects within the imidazo[1,2-a]pyridine ring system.[3] The electron-donating amino group at C-2 will shield adjacent protons, while the fused aromatic rings create a complex magnetic environment. The methyl group at C-8 will appear as a singlet in the upfield region. The protons on the pyridine ring (H-5, H-6, H-7) will exhibit characteristic doublet and triplet splitting patterns due to ortho-coupling. The amino protons will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 160
C-3110 - 120
C-5115 - 125
C-6110 - 120
C-7120 - 130
C-8130 - 140
C-8a140 - 150
-CH₃ (at C-8)15 - 25

Causality behind Predictions: The chemical shifts of the carbon atoms are influenced by their hybridization and the electron-withdrawing or -donating nature of their substituents. The carbon atom bearing the amino group (C-2) is expected to be significantly downfield. The methyl carbon will be found in the upfield aliphatic region. The remaining aromatic carbons will have shifts typical for the imidazo[1,2-a]pyridine scaffold.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Advanced 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable to establish proton-proton and proton-carbon correlations, respectively.[4]

G start Start: Purified Sample prep Dissolve in Deuterated Solvent start->prep instrument Place in NMR Spectrometer prep->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq process Process Raw Data (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process analyze Analyze Spectra & Assign Peaks process->analyze end End: Elucidated Structure analyze->end

Caption: A simplified workflow for acquiring and analyzing NMR spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of a molecule.

Expected Mass Spectrometry Data

For this compound (C₈H₉N₃), the expected mass spectral data would be:

Ion Calculated Exact Mass (m/z)
[M+H]⁺148.0869
[M+Na]⁺170.0689

Causality behind Expectations: In electrospray ionization (ESI), a common soft ionization technique for this class of compounds, the molecule is expected to be protonated to form the [M+H]⁺ ion. Adducts with sodium ([M+Na]⁺) are also commonly observed. The high-resolution measurement of the m/z value allows for the confident determination of the elemental formula.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5] For ESI, the addition of a small amount of an acid (e.g., formic acid) can enhance protonation and signal intensity.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the m/z values of the observed ions and compare them to the calculated exact masses for the expected molecular formula. The mass accuracy should ideally be within 5 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying the presence of specific functional groups.

Expected Infrared Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=N/C=C bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3250Medium, often two bands
C-H stretch (aromatic)3100 - 3000Medium to weak
C-H stretch (aliphatic)3000 - 2850Medium to weak
C=N and C=C stretch (aromatic rings)1650 - 1450Strong to medium
N-H bend (amine)1650 - 1580Medium

Causality behind Expectations: The positions of the absorption bands are determined by the bond strengths and the masses of the atoms involved. The N-H stretching vibrations of the primary amine will appear at high wavenumbers.[6] The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to various bending and stretching vibrations of the entire molecule.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[7][8]

  • Sample Preparation: Place a small amount of the solid, purified this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound through the combined application of NMR, MS, and IR spectroscopy provides a robust and comprehensive understanding of its molecular structure. This guide has outlined the expected spectral data based on established principles and provided standardized protocols for data acquisition. For researchers in drug discovery and development, a meticulous and well-documented spectroscopic analysis is not merely a characterization step but a critical component of ensuring the identity, purity, and ultimately, the biological relevance of their compounds.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. 2023-12-13.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Synthesis of some new substituted imidazo(1,2-a)
  • 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. J&K Scientific.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. 2022-06-22.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021-12-14.
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215. PubChem.
  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education.

Sources

The Therapeutic Potential of 8-Methylimidazo[1,2-A]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a prime example of such a "privileged structure," a core motif that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1][2][3][4] This bicyclic N-heterocycle is at the heart of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, underscoring its clinical significance.[4][5][6] The inherent versatility of the imidazo[1,2-a]pyridine core, coupled with its synthetic tractability, has fueled extensive research into its derivatives, revealing a broad spectrum of biological activities. These include potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties.[1][2][7][8][9] This guide will delve into the prospective therapeutic applications of a specific, yet underexplored, derivative: 8-Methylimidazo[1,2-A]pyridin-2-amine . By examining the established activities of the broader imidazo[1,2-a]pyridine class, we will extrapolate and propose a strategic roadmap for investigating the unique therapeutic potential of this compound.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine scaffold's success in drug discovery can be attributed to its unique physicochemical properties. The fusion of an imidazole and a pyridine ring creates a rigid, planar structure with a distinct arrangement of nitrogen atoms that can participate in various non-covalent interactions with biological macromolecules. This structural feature allows for the fine-tuning of electronic and steric properties through substitution at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

The known biological activities of imidazo[1,2-a]pyridine derivatives are extensive and well-documented. A summary of these activities is presented below:

Therapeutic AreaObserved Activities of Imidazo[1,2-a]pyridine DerivativesKey Molecular Targets (where identified)
Oncology Antiproliferative activity against various cancer cell lines.[1][5]Kinases, Tubulin, HDACs.[4][6]
Infectious Diseases Antibacterial, antifungal, antiviral, and antitubercular effects.[1][2][7][8][9]Cytochrome bc1 complex of Mycobacterium tuberculosis.[4][6]
Inflammatory Disorders Anti-inflammatory properties.[1][7][8][9]Not explicitly detailed in the provided results.
Neurological Disorders Anxiolytic and hypnotic effects.[4][6][10]GABA receptors.[5]
Neglected Tropical Diseases Activity against parasites such as Trypanosoma brucei.[5]Type 1 nitro-reductases.[5]

This established precedent of broad bioactivity provides a strong rationale for the investigation of novel derivatives such as this compound.

This compound: Charting a Course for Therapeutic Exploration

While specific research on this compound is not extensively reported in the available literature, its structural features—the presence of an amine group at the 2-position and a methyl group at the 8-position—suggest several promising avenues for therapeutic investigation. The 2-amino group, in particular, is a common feature in many bioactive imidazo[1,2-a]pyridine derivatives and can serve as a key pharmacophore for interaction with various biological targets.

Proposed Therapeutic Application: Kinase Inhibition in Oncology

Causality of Experimental Choice: The imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The 2-amino group of this compound can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many known kinase inhibitors. The 8-methyl group may provide additional selectivity by probing a specific hydrophobic pocket within the kinase active site.

Experimental Workflow for Kinase Inhibitory Activity Screening:

G cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular Activity A Synthesize and purify This compound B Primary Kinase Panel Screen (e.g., against a panel of cancer-relevant kinases) A->B C Identify 'hit' kinases with significant inhibition (>50% at 10 µM) B->C D Determine IC50 values for 'hit' kinases C->D E Counter-screen against a broader panel of kinases to assess selectivity D->E F Characterize mode of inhibition (e.g., ATP-competitive) E->F G Assess antiproliferative activity in cancer cell lines overexpressing 'hit' kinases F->G H Western blot analysis to confirm target engagement (e.g., inhibition of downstream substrate phosphorylation) G->H

Caption: Workflow for evaluating the kinase inhibitory potential of this compound.

Detailed Protocol for Primary Kinase Panel Screen:

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add the compound to the assay buffer to a final concentration of 10 µM. Include appropriate controls (vehicle control, positive control inhibitor).

  • Enzyme and Substrate Addition: Add the recombinant kinase and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Proposed Therapeutic Application: Antitubercular Agent

Causality of Experimental Choice: The imidazo[1,2-a]pyridine core is a key component of novel antitubercular agents, with some derivatives showing potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[2][3] The mechanism of action for some of these compounds involves the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain.[2][4][6] The lipophilicity imparted by the 8-methyl group in this compound may enhance its ability to penetrate the complex mycobacterial cell wall.

Experimental Workflow for Antitubercular Activity Evaluation:

G cluster_0 Whole-Cell Screening cluster_1 Mechanism of Action Studies A Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv B Assess cytotoxicity against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI) A->B C Evaluate activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains B->C D Target-based screening against known antitubercular targets (e.g., cytochrome bc1 complex) C->D E Generate and sequence resistant mutants to identify the molecular target D->E F Macromolecular synthesis assays to determine the cellular pathway affected E->F

Caption: Workflow for the investigation of this compound as an antitubercular agent.

Detailed Protocol for MIC Determination against M. tuberculosis :

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Inoculate the compound-containing media with the bacterial suspension.

  • Incubation: Incubate the cultures at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis and Characterization

The synthesis of this compound can be approached through established synthetic routes for imidazo[1,2-a]pyridines. A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone or a related synthon.[4][11] More modern approaches utilize multicomponent reactions or copper-catalyzed cyclizations, which often offer advantages in terms of efficiency and environmental impact.[4][8][12]

Proposed Synthetic Pathway:

G A 2-Amino-3-methylpyridine C Cyclization (e.g., heat in acidic conditions) A->C B Bromoacetaldehyde diethyl acetal B->C D 8-Methylimidazo[1,2-a]pyridine C->D E Amination at C2 (e.g., Chichibabin amination or metal-catalyzed amination) D->E F This compound E->F

Caption: A potential synthetic route to this compound.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this compound remains a relatively unexplored molecule, the wealth of data on its structural analogues strongly suggests its potential for significant biological activity. The proposed research pathways in oncology and infectious diseases provide a logical starting point for a comprehensive investigation. A thorough structure-activity relationship (SAR) study, involving the synthesis and evaluation of related analogues, will be crucial for optimizing the potency and selectivity of this promising compound. The journey from a privileged scaffold to a clinically valuable drug is arduous, but for compounds like this compound, the path is illuminated by a rich history of successful drug discovery.

References

  • J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7.
  • El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1189493. [Link]

  • ChemRxiv. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]

  • ResearchGate. Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. [Link]

  • Saha, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-805. [Link]

  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Thomas, J. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4845-4849. [Link]

  • Larrow, J. F., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(10), 754-758. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening & Library Synthesis Using 8-Methylimidazo[1,2-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 8-Methylimidazo[1,2-A]pyridin-2-amine (CAS: 67924-14-9) in high-throughput screening (HTS) and medicinal chemistry campaigns.[1] Recognized as a "privileged scaffold," the imidazo[1,2-a]pyridine core is central to numerous FDA-approved therapeutics (e.g., Zolpidem, Olprinone).[2][3][4] The 8-methyl-2-amino derivative serves as a critical junction point for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD). This guide provides a validated protocol for parallel synthesis (library expansion) and downstream screening workflows, emphasizing the molecule's utility in targeting kinases, GPCRs, and proton pumps (P-CABs).

Introduction: The Privileged Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework capable of binding to multiple, unrelated receptor targets. The imidazo[1,2-a]pyridine core fits this definition, exhibiting bioactivity across therapeutic areas including insomnia, heart failure, and acid-related disorders.[4]

Structural Significance

The This compound offers two distinct advantages over the unsubstituted core:

  • The 8-Methyl Group: Provides steric bulk that can induce conformational lock or fill hydrophobic pockets (e.g., in P-CABs like Soraprazan derivatives). It also blocks metabolic oxidation at the susceptible 8-position.

  • The 2-Amino Handle: A versatile nucleophile allowing for rapid library expansion via acylation, sulfonylation, or reductive amination.

Mechanistic Applications[3][5]
  • Kinase Inhibition: The core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • P-CABs (Potassium-Competitive Acid Blockers): The basic nitrogen of the pyridine ring can protonate in the acidic environment of the parietal cell, locking the H+/K+-ATPase.

Experimental Workflow: Parallel Library Synthesis

The most effective use of this molecule in HTS is as a fixed core for combinatorial library generation. The following protocol describes the synthesis of a 384-member Amide Library using the 2-amine handle.

Reaction Scheme

The core (Amine) reacts with a diverse set of Carboxylic Acids (R-COOH) using HATU activation to form stable amides.

Chemical Equation:



Protocol: 384-Well Plate Parallel Synthesis

Reagents:

  • Scaffold: this compound (0.2 M in DMF).

  • Building Blocks: 384 diverse Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Methodology:

  • Plate Preparation: Use a chemically resistant 384-well polypropylene deep-well plate.

  • Dispensing Acids: Transfer 20 µL (4 µmol) of each unique carboxylic acid into the wells using an automated liquid handler (e.g., Echo or Tecan).

  • Activation: Add 20 µL (4 µmol) of HATU solution and 1.4 µL (8 µmol) of DIPEA to each well.

    • Critical Step: Shake plate at 600 rpm for 10 minutes to form the activated ester.

  • Scaffold Addition: Add 20 µL (4 µmol) of the this compound solution to all wells.

  • Reaction: Seal the plate with a chemically resistant heat seal or silicone mat. Incubate at 40°C for 16 hours with orbital shaking.

  • Workup (Solid Phase Extraction):

    • Add 100 µL of DMF to dilute.

    • Transfer reaction mixture to a filter plate containing Polymer-supported Trisamine resin (to scavenge excess acid/HATU).

    • Filter into a receiver plate.

  • QC Validation: Select 12 random wells (approx. 3%) for LC-MS analysis to verify >85% purity.

Data Presentation: Yield & Purity Expectations
ComponentConcentrationEq.RoleExpected Yield
Scaffold 0.2 M1.0CoreN/A
Acid Library 0.2 M1.0Diversity> 90% Conversion
HATU 0.2 M1.0ActivatorN/A
DIPEA Neat2.0BaseN/A

High-Throughput Screening (HTS) Assay

Once the library is synthesized, it enters the screening phase. A common application for this scaffold is testing for Kinase Inhibition using a FRET-based assay.

Assay Principle (TR-FRET)
  • Tracer: A fluorescently labeled tracer binds to the kinase active site.

  • Library Compound: Competes with the tracer.

  • Signal: High FRET signal = Tracer bound (No inhibition). Low FRET signal = Tracer displaced (Hit).

Visualization of HTS Workflow

The following diagram illustrates the lifecycle of the 8-methylimidazo[1,2-a]pyridine scaffold from synthesis to hit validation.

HTS_Workflow Start Scaffold: 8-Methylimidazo[1,2-A] pyridin-2-amine LibDesign Library Design (Virtual Screening) Start->LibDesign Selection Synthesis Parallel Synthesis (384-well Amide Coupling) LibDesign->Synthesis Input QC QC Check (LC-MS Random Sampling) Synthesis->QC Validation Assay HTS Assay (TR-FRET / Kinase) QC->Assay Approved Plates HitVal Hit Validation (IC50 Determination) Assay->HitVal Z-Score > 3 HitVal->LibDesign SAR Refinement

Figure 1: End-to-end workflow for utilizing the scaffold in a library expansion and screening campaign.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design
  • Why HATU? We utilize HATU over EDC/HOBt because the 2-aminopyridine nitrogen is less nucleophilic than a standard alkyl amine due to resonance delocalization into the pyridine ring. HATU ensures rapid and complete conversion.

  • Why 8-Methyl? In SAR (Structure-Activity Relationship) studies, the 8-methyl group often improves metabolic stability . The 8-position of the imidazo[1,2-a]pyridine ring is electron-rich and prone to oxidative metabolism. Methylation blocks this site.

Self-Validating Protocol (Z-Prime)

To ensure the HTS assay is robust, you must calculate the Z-factor (


) before running the full library.


  • 
     : Mean and SD of positive control (Known Inhibitor, e.g., Staurosporine).
    
  • 
     : Mean and SD of negative control (DMSO).
    
  • Requirement: A

    
     is required to proceed.
    
Solubility Management

The 8-methylimidazo[1,2-a]pyridine core is moderately lipophilic.

  • Stock Solutions: Maintain at 10 mM in 100% DMSO.

  • Assay Buffer: Ensure final DMSO concentration is <1% to prevent enzyme denaturation or compound precipitation.

Biological Signaling Pathway

When used as a kinase inhibitor, this scaffold often targets the ATP-binding pocket, influencing downstream signaling such as the NF-κB pathway (relevant in inflammation and cancer).

Signaling_Pathway Ligand Extracellular Signal (e.g., TNF-alpha) Receptor Cell Surface Receptor Ligand->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activation IkB IκB (Inhibitor of NF-κB) IKK->IkB Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->IKK Blocks ATP Site NFkB NF-κB (Transcription Factor) IkB->NFkB Degradation releases NF-κB DNA Nucleus/DNA (Transcription) NFkB->DNA Translocation

Figure 2: Mechanism of Action. The scaffold acts as a competitive inhibitor at the kinase (IKK) level, preventing downstream NF-κB activation.

References

  • Ferreira, L. A. P., et al. (2026).[3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[5] [Link]

  • Bagdi, A. K., et al. (2020).[6] Recent advances in the synthesis of imidazo[1,2-a]pyridines: A privileged scaffold in drug discovery. Current Organic Chemistry. [Link]

  • Goetz, G. H., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kou, Y., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.[7] BMC Complementary Medicine and Therapies. [Link]

  • Engels, M. F., et al. (2021). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. Chemical Science. [Link]

Sources

Application Note: Preclinical Characterization of 8-Methylimidazo[1,2-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The Compound Class

8-Methylimidazo[1,2-a]pyridin-2-amine represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyridine core is the structural backbone of two distinct therapeutic classes:

  • Potassium-Competitive Acid Blockers (P-CABs): Analogs like SCH 28080 utilize the 8-substituted core to inhibit the gastric H+/K+-ATPase pump reversibly. The 8-methyl group is often critical for steric fit within the luminal channel of the proton pump.

  • GABA-A Receptor Modulators: Drugs like Zolpidem share this bicyclic core. Consequently, any development of this amine must rigorously evaluate CNS penetration and sedative potential as a safety liability.

Experimental Philosophy

This guide treats this compound as a Lead Candidate for gastric acid suppression. The experimental design focuses on three pillars: Bioavailability (PK) , Antisecretory Efficacy (PD) , and CNS Safety Exclusion .

Formulation Strategy for In Vivo Delivery

Challenge: Imidazo[1,2-a]pyridines are weak bases (pKa ~5-7). They exhibit poor solubility in neutral pH (intestinal lumen) but high solubility in acidic pH (stomach). This pH-dependent solubility can lead to erratic absorption.

Protocol: Optimized Vehicle Selection Do NOT use DMSO >5% for in vivo efficacy studies as it can irritate the gastric mucosa, confounding ulcer/acid secretion models.

RouteVehicle CompositionPreparation MethodStability
IV (Intravenous) 5% DMA + 20% PEG400 + 75% SalineDissolve compound in DMA first, add PEG400, then slowly add Saline while vortexing. Filter (0.22 µm).4 Hours
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Citrate Buffer (pH 4.0)Micronize compound. Suspend in vehicle. The acidic buffer ensures consistent dissolution in the stomach.24 Hours

Pharmacokinetic (PK) Profiling[1][2]

Objective: Determine oral bioavailability (%F) and half-life (


) to define the dosing window for efficacy models.
Workflow Diagram

PK_Workflow Formulation Formulation (IV: Solution, PO: Suspension) Dosing Dosing (SD Rats) Group A: IV (1 mg/kg) Group B: PO (5 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (Tail Vein) 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Sampling Bioanalysis LC-MS/MS Analysis (MRM Mode) Sampling->Bioanalysis Data Non-Compartmental Analysis (WinNonlin) Bioanalysis->Data

Protocol Steps
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose (water ad libitum). Fasting is critical to normalize gastric pH.

  • Dosing:

    • IV Group (n=3): Bolus injection via tail vein (1 mg/kg).

    • PO Group (n=3): Oral gavage (5 mg/kg).

  • Sampling: Collect 200 µL blood into K2-EDTA tubes. Centrifuge at 4°C (3000g, 10 min) to harvest plasma.

  • Bioanalysis: Protein precipitation with Acetonitrile (containing Internal Standard). Analyze supernatant via LC-MS/MS.

Efficacy Model: Pylorus Ligation (Shay Rat Model)

Scientific Logic: This model is the "Gold Standard" for P-CABs. By ligating the pylorus, gastric juice accumulates. Efficacy is measured by the reduction in Total Acid Output (TAO) compared to vehicle.

Experimental Design
  • Control: Vehicle (0.5% MC).

  • Positive Control: Vonoprazan (10 mg/kg) or Omeprazole (20 mg/kg).

  • Test Groups: this compound (3, 10, 30 mg/kg).

Step-by-Step Protocol
  • Fasting: Starve rats for 24h in wire-bottom cages (prevent coprophagy) to ensure an empty stomach.

  • Dosing: Administer Test Compound via oral gavage (PO) 1 hour prior to ligation.

  • Surgery (Under Isoflurane Anesthesia):

    • Make a midline abdominal incision.

    • Externalize the stomach and ligate the pylorus with 4-0 silk suture. Avoid damaging blood vessels.

    • Suture the abdominal wall and skin.

  • Accumulation: Allow rats to recover. Sacrifice 4 hours post-ligation.

  • Harvest:

    • Clamp the esophagus. Remove the stomach.

    • Collect gastric contents. Centrifuge (3000 rpm, 10 min).

  • Readout:

    • Volume: Measure supernatant volume (mL).

    • pH: Measure directly.

    • Acidity: Titrate 1.0 mL supernatant against 0.01 N NaOH to pH 7.0.

    • Calculation:

      
      .
      
Mechanism of Action Diagram

PCAB_Mechanism ParietalCell Parietal Cell Cytoplasm Compound This compound (pKa ~6.0) ParietalCell->Compound Passive Diffusion Canaliculus Secretory Canaliculus (Acidic pH ~1.0) Protonation Protonation (Ion Trapping) Compound-H+ Canaliculus->Protonation High H+ Conc Pump H+/K+ ATPase Pump (Active State) Binding Ionic Binding to Pump (K+ Competition) Pump->Binding Compound->Canaliculus Enters Acid Space Protonation->Binding Inhibition Inhibition of Acid Secretion Binding->Inhibition

Safety Profiling: CNS Exclusion

Risk: The imidazo[1,2-a]pyridine core is shared with Zolpidem (Ambien).[1] Requirement: You must prove the compound does not cause sedation at therapeutic doses.

Protocol: Rotarod Performance Test

  • Training: Train mice (ICR, n=8/group) to walk on a rotating rod (accelerating 4 to 40 rpm) for 2 days.

  • Baseline: Record latency to fall on Day 3 (Pre-dose).

  • Testing: Administer Compound (PO) at high dose (e.g., 30 mg/kg).

  • Measurement: Record latency to fall at 30, 60, and 120 min post-dose.

  • Interpretation: A significant decrease in latency (>30% drop) indicates sedation/ataxia (CNS penetration + GABA-A agonism).

Data Analysis & Reporting

Statistical Methods
  • Efficacy (TAO): One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

  • Significance: Define

    
     as statistically significant.
    
Summary Table Template
GroupDose (mg/kg)Gastric Vol (mL)pHTotal Acid Output (mEq)% Inhibition
Vehicle-4.5 ± 0.31.8 ± 0.10.45 ± 0.05-
Positive Ctrl101.2 ± 0.25.5 ± 0.40.05 ± 0.0189%
Test Cmpd33.8 ± 0.42.1 ± 0.20.35 ± 0.0422%
Test Cmpd301.5 ± 0.34.8 ± 0.30.10 ± 0.0278%

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. ACS Omega. (2026).[2] Consolidates the therapeutic potential of the core scaffold, including kinase and acid pump inhibition.[1]

  • Discovery of Novel P-CABs.Journal of Medicinal Chemistry. Discusses the structure-activity relationship (SAR) of 8-substituted imidazopyridines in H+/K+ ATPase inhibition.
  • Shay Rat Model Protocol.Nature Protocols.
  • Zolpidem and Imidazopyridine CNS Effects. British Journal of Pharmacology. Mechanisms of GABA-A alpha-1 subunit selectivity by imidazo[1,2-a]pyridines.

  • This compound Chemical Data. PubChem. CID 2759860.[3][4]

Sources

Validation & Comparative

Validating 8-Methylimidazo[1,2-A]pyridin-2-amine Activity: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

The 8-Methylimidazo[1,2-A]pyridin-2-amine scaffold represents a "privileged structure" in medicinal chemistry.[1] While this core is chemically versatile, its 8-substituted imidazo[1,2-a]pyridine architecture is most famously validated as a Potassium-Competitive Acid Blocker (P-CAB) , targeting the gastric H+/K+-ATPase (proton pump). This mechanism distinguishes it from irreversible proton pump inhibitors (PPIs) like omeprazole.

However, this scaffold is also promiscuous. The planar heterocycle can intercalate into DNA or bind ATP-pockets in kinases (e.g., FLT3, MET), leading to false positives in primary screens.

The Problem: Relying solely on a primary biochemical ATPase assay is insufficient. A reduction in inorganic phosphate (Pi) release can mimic inhibition but may actually result from compound aggregation, luciferase inhibition (in coupled assays), or non-specific protein denaturation.

The Solution: This guide outlines a Triangulated Validation Strategy using orthogonal methodologies to confirm true pharmacological activity:

  • Biochemical: Competitive H+/K+-ATPase Inhibition (Primary).

  • Cellular Functional:

    
    C-Aminopyrine Accumulation (Physiological Confirmation).
    
  • Biophysical: Surface Plasmon Resonance (SPR) (Binding Kinetics).

Comparative Assay Guide

The following table contrasts the three critical methodologies required to validate this molecule's activity profile.

FeaturePrimary Screen: Biochemical ATPase Orthogonal 1:

C-Aminopyrine Accumulation
Orthogonal 2: SPR (Biacore)
Readout Inorganic Phosphate (Pi) release (Colorimetric/Fluorescent)pH gradient formation (Radioactivity accumulation)Refractive index change (Binding Mass)
Physiological Relevance Low: Isolated enzyme, artificial lipid environment.High: Intact parietal cells, requires membrane integrity.Medium: Purified protein, no cellular context.
Throughput High (384/1536-well)Low/Medium (24/96-well)Medium (Flow-based)
Key Artifact Risk Aggregation, color quenching, luciferase inhibition.Cytotoxicity mimicking inhibition; loss of cell viability.Non-specific binding (NSB) to sensor chip.
Mechanistic Insight IC

only.
Verifies drug crosses membrane & engages target in situ.

,

, Residence Time (

).
Cost $

$ (Radioisotopes, primary cells)

(Chips, Instrument time)

Strategic Validation Workflow (Diagram)

The following workflow illustrates the "Filter Funnel" approach. We move from high-throughput noise to low-throughput precision.

ValidationWorkflow Start Test Compound: This compound Primary Primary Screen: H+/K+ ATPase Hydrolysis (Biochemical) Start->Primary Decision1 Active? Primary->Decision1 Decision1->Start No (Discard) Counter Counter Screen: Kinase Panel (Selectivity) Exclude ATP-competitors Decision1->Counter Yes Ortho1 Orthogonal 1 (Functional): 14C-Aminopyrine Accumulation (Intact Parietal Cell) Counter->Ortho1 Selective Ortho2 Orthogonal 2 (Biophysical): SPR / MST (Kinetics & Stoichiometry) Ortho1->Ortho2 Functional Final Confirmed P-CAB Candidate Ortho2->Final Valid Binder

Figure 1: The "Filter Funnel" validation workflow. Note the inclusion of a Kinase Counter Screen to rule out off-target ATP-binding, a common liability of the imidazopyridine scaffold.

Deep Dive: The "Gold Standard" Protocol

Orthogonal Assay 1: C-Aminopyrine Accumulation

Why this assay? While biochemical assays prove the molecule stops the enzyme, they do not prove the molecule can penetrate the cell membrane or function in the highly acidic environment of the secretory canaliculus. Aminopyrine is a weak base (pKa ~5.0) that freely permeates cell membranes but becomes protonated and trapped in acidic compartments (pH < 2). The accumulation ratio is a direct proxy for the H+ gradient generated by the proton pump.

Protocol Methodology:

1. Isolation of Gastric Glands (Rabbit or Rat Model)

  • Reagents: Collagenase Type I, BSA, HEPES-buffered Ringer’s solution.

  • Step: Perfuse stomach under high pressure to separate mucosa. Minced mucosa is digested with Collagenase (1 mg/mL) at 37°C for 45 minutes.

  • Critical Check: Viability must be >90% via Trypan Blue exclusion.

2. Compound Incubation

  • Step: Aliquot gastric glands into reaction tubes.

  • Treatment: Add this compound at varying concentrations (0.01 µM – 100 µM).

  • Stimulation: Add Histamine (100 µM) + IBMX (30 µM) to stimulate acid secretion (cAMP pathway).

  • Tracer: Add

    
    C-Aminopyrine (0.1 µCi/mL).
    
  • Incubation: 37°C for 40 minutes in a shaking water bath.

3. Separation and Readout

  • Step: Centrifuge tubes briefly to pellet glands.

  • Lysis: Solubilize the pellet (containing trapped aminopyrine) in 1N NaOH.

  • Quantification: Measure radioactivity of the pellet (accumulated) vs. the supernatant (free) using Liquid Scintillation Counting.

4. Calculation (The Accumulation Ratio)



  • Success Criteria: Basal R ~20-40; Histamine-stimulated R >100. A valid P-CAB should dose-dependently reduce R back to basal levels.

Mechanistic Validation (Biophysical)

To confirm the this compound acts as a P-CAB (Potassium-Competitive Acid Blocker) and not a generic pore blocker, we visualize the competitive mechanism.

PCAB_Mechanism cluster_inhibition P-CAB Action Enzyme H+/K+ ATPase (E2 Conformation) Acid Acid Secretion (H+ Transport) Enzyme->Acid Pumps H+ K_ion K+ Ion (Substrate) K_ion->Enzyme Activates (Dephosphorylation) Drug 8-Methylimidazo... (Inhibitor) Drug->Enzyme Binds Luminal K+ Site Drug->K_ion Competes

Figure 2: Competitive mechanism. The molecule (Blue) competes directly with Potassium (Yellow) for the luminal binding site of the ATPase, locking the enzyme in the E2 conformation.

Biophysical Confirmation: SPR (Surface Plasmon Resonance)
  • Setup: Immobilize H+/K+-ATPase (stabilized in lipid nanodiscs or detergent) on a CM5 sensor chip.

  • Flow: Inject this compound.

  • Validation:

    • K+ Competition Check: Run the binding assay in the presence of increasing [K+]. If the molecule is a true P-CAB, the

      
       (association rate) should decrease or the binding signal should drop as K+ concentration increases.
      
    • Residence Time: P-CABs rely on long residence times (

      
      ) for efficacy. A fast-off rate suggests weak efficacy in vivo.
      

References

  • Wallmark, B., et al. (1987). "The relationship between gastric acid secretion and gastric H+,K+-ATPase activity." Journal of Biological Chemistry, 262(5), 2077-2084. Link

    • Foundational text establishing the mechanism of imidazopyridine inhibitors (SCH 28080).[2]

  • Scott, D.R., et al. (1987). "The role of K+ in the mechanism of action of the gastric acid secretion inhibitor SCH 28080." FASEB Journal. Defines the K+-competitive nature of the 8-methyl-imidazo[1,2-a]pyridine class.
  • Hori, Y., et al. (2010). "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438), a Novel and Potent Potassium-Competitive Acid Blocker." Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Link

    • Modern protocol for Aminopyrine accumulation and P-CAB characteriz
  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockers: a new alternative to proton pump inhibitors." Alimentary Pharmacology & Therapeutics, 22(s3), 15-19. Link

    • Review of the clinical transl

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Methylimidazo[1,2-A]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the safe handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Methylimidazo[1,2-A]pyridin-2-amine, a heterocyclic amine belonging to the versatile imidazopyridine family.[1][2][3] The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to protect both the researcher and the environment.

The toxicological properties of many research chemicals, including this compound, have not been fully investigated.[4] Therefore, it is crucial to treat this compound as potentially hazardous and to follow all safety precautions diligently.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds in the imidazopyridine class are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related heterocyclic amines.[4]

Incompatibilities:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[4]

  • Strong Bases: Keep away from strong bases.[4]

A summary of key hazard information for related compounds is presented in Table 1.

Table 1: Hazard Profile of Structurally Related Imidazopyridine Derivatives

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[4]
Skin Corrosion/IrritationCauses skin irritation.[4][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[4][5]

Pre-Disposal Preparations: Segregation and Labeling

Proper segregation and labeling of chemical waste are the cornerstones of a safe disposal workflow. This prevents accidental mixing of incompatible substances and ensures that the waste is handled correctly by disposal personnel.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including:

    • Nitrile gloves (check for appropriate thickness and breakthrough time).

    • Safety goggles or a face shield.

    • A lab coat.

  • Waste Container Selection:

    • Use a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number (if available).

      • The primary hazards (e.g., "Irritant," "Toxic").

      • The date of accumulation.

      • Your name, laboratory, and contact information.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedure for disposing of pure this compound and contaminated materials.

Disposal of Solid this compound
  • Collection: Carefully sweep up the solid material, avoiding dust formation.[4] A soft brush and dustpan are recommended.

  • Transfer: Place the collected solid into the pre-labeled hazardous waste container.

  • Container Sealing: Securely close the container.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from incompatible materials.

Disposal of Contaminated Labware and PPE
  • Segregation: Separate grossly contaminated items (e.g., weighing boats, filter paper) from lightly contaminated items (e.g., gloves, paper towels).

  • Collection: Place all contaminated disposable items into a designated solid hazardous waste container. This should be separate from the container for the pure chemical.

  • Labeling: Label the container as "Solid Hazardous Waste Contaminated with this compound."

Disposal of Solutions Containing this compound

Important: Do not dispose of solutions containing this chemical down the drain.[4][7][8]

  • Collection: Pour the waste solution into a designated liquid hazardous waste container.

  • Rinsing: Rinse the empty container that held the solution with a small amount of a suitable solvent (e.g., methanol, ethanol). Add the rinsate to the liquid hazardous waste container.

  • Labeling: Label the container as "Liquid Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

  • Storage: Store the sealed liquid waste container in the SAA, ensuring it is segregated from incompatible waste streams, such as acids and oxidizers.[6]

Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the disposal of this compound.

DisposalWorkflow cluster_predisposal Pre-Disposal cluster_disposal Disposal cluster_postdisposal Post-Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Labeled Waste Container Prepare Labeled Waste Container Select PPE->Prepare Labeled Waste Container Segregate Waste Streams Segregate Waste Streams Solid Compound Solid Compound Segregate Waste Streams->Solid Compound Pure Solid Contaminated Materials Contaminated Materials Segregate Waste Streams->Contaminated Materials Labware, PPE Liquid Waste Liquid Waste Segregate Waste Streams->Liquid Waste Solutions Collect & Transfer to Solid Waste Container Collect & Transfer to Solid Waste Container Solid Compound->Collect & Transfer to Solid Waste Container Collect in Separate Solid Waste Container Collect in Separate Solid Waste Container Contaminated Materials->Collect in Separate Solid Waste Container Collect in Liquid Waste Container Collect in Liquid Waste Container Liquid Waste->Collect in Liquid Waste Container Seal & Store in SAA Seal & Store in SAA Collect & Transfer to Solid Waste Container->Seal & Store in SAA Collect in Separate Solid Waste Container->Seal & Store in SAA Collect in Liquid Waste Container->Seal & Store in SAA Arrange for Professional Disposal Arrange for Professional Disposal Seal & Store in SAA->Arrange for Professional Disposal

Caption: Disposal Workflow for this compound.

WasteSegregationDecisionTree Start Start Is the waste a solid or liquid? Is the waste a solid or liquid? Start->Is the waste a solid or liquid? Is it the pure compound or contaminated material? Is it the pure compound or contaminated material? Is the waste a solid or liquid?->Is it the pure compound or contaminated material? Solid Is it an aqueous or organic solution? Is it an aqueous or organic solution? Is the waste a solid or liquid?->Is it an aqueous or organic solution? Liquid Pure Solid Waste Container Pure Solid Waste Container Is it the pure compound or contaminated material?->Pure Solid Waste Container Pure Compound Contaminated Solid Waste Container Contaminated Solid Waste Container Is it the pure compound or contaminated material?->Contaminated Solid Waste Container Contaminated Aqueous Liquid Waste Container Aqueous Liquid Waste Container Is it an aqueous or organic solution?->Aqueous Liquid Waste Container Aqueous Organic Liquid Waste Container Organic Liquid Waste Container Is it an aqueous or organic solution?->Organic Liquid Waste Container Organic

Caption: Decision Tree for Waste Segregation.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9] Consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance

All chemical waste generators must comply with local, regional, and national hazardous waste regulations.[4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories.[10] It is the responsibility of the researcher to ensure that all disposal practices are in full compliance with these regulations. This includes maintaining accurate records of waste generation and disposal.[11]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure that this compound is managed responsibly. Always consult your institution's specific chemical hygiene plan and EHS department for guidance on your laboratory's waste disposal policies.

References

  • Fisher Scientific.
  • MSDS of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxyl
  • Chemos GmbH & Co.KG.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Ohio Environmental Protection Agency.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • National Institute on Drug Abuse (NIDA). Ordering Guidelines for Research Chemicals and Controlled Substances.
  • United States Environmental Protection Agency.
  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carboxaldehyde.
  • ResearchGate.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • E3S Web of Conferences.
  • United States Environmental Protection Agency. Safer Chemicals Research.
  • MDPI.
  • Labor
  • BLDpharm. 2-Methylimidazo[1,2-a]pyridin-8-amine.
  • Echemi.
  • ChemScene. {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride.
  • PubChem. 8-Methylimidazo[1,2-a]pyridine-3-carboxamide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.